molecular formula C22H24N4O3 B2535143 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide CAS No. 1396634-03-9

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B2535143
CAS No.: 1396634-03-9
M. Wt: 392.459
InChI Key: JRFZYURZTRNJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide is a sophisticated small molecule research compound that incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its unique bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring system, particularly when substituted with a cyclopropyl group at the 3-position, demonstrates notable metabolic stability and serves as a valuable isostere for ester and amide functional groups, making it highly attractive in drug discovery efforts aimed at improving pharmacokinetic profiles . This compound features a complex architecture combining the 1,2,4-oxadiazole moiety with a 2-oxopyridine system and an N-(2,6-dimethylphenyl)butanamide side chain, creating a multifunctional chemical entity with potential for diverse research applications. The structural complexity suggests possible utility in exploring enzyme inhibition pathways, receptor-ligand interactions, and intracellular signaling mechanisms relevant to oncology, immunology, and inflammatory disease research. The presence of the 1,2,4-oxadiazole ring is particularly significant as this heterocycle has been incorporated into several commercially available drugs and exhibits a broad range of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties according to recent scientific literature . Furthermore, compounds containing this scaffold have demonstrated inhibitory potency against various biological targets including kinases, histone deacetylases, carbonic anhydrases, and cyclooxygenases . This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with institutional chemical hygiene plans and biosafety guidelines.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-17(20(27)23-18-13(2)7-5-8-14(18)3)26-12-6-9-16(22(26)28)21-24-19(25-29-21)15-10-11-15/h5-9,12,15,17H,4,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZYURZTRNJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide is a synthetic derivative featuring a complex structure that combines elements known for their biological activity. The oxadiazole and pyridine moieties are particularly noteworthy due to their established roles in medicinal chemistry, exhibiting a broad spectrum of biological activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure includes:

  • A 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties.
  • A pyridine derivative that enhances the compound's interaction with biological targets.
  • A butanamide side chain that may contribute to its pharmacokinetic properties.

Biological Activities

Research has shown that compounds containing oxadiazole and pyridine rings exhibit various biological activities including:

  • Anticancer Activity :
    • Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Antimicrobial Properties :
    • The oxadiazole moiety has been associated with significant antibacterial and antifungal activities. Compounds in this class have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for further development in infectious disease treatment .
  • Anti-inflammatory Effects :
    • Certain derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
  • Neuroprotective Effects :
    • Some studies indicate that oxadiazole-containing compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionExample Cell Lines/TargetsIC50 Values (µM)
AnticancerInduction of apoptosisHeLa, CaCo-20.5 - 10
AntimicrobialInhibition of cell wall synthesisStaphylococcus aureus1 - 5
Anti-inflammatoryCOX inhibitionRAW 264.7 macrophages0.1 - 5
NeuroprotectiveAntioxidant propertiesNeuroblastoma cells0.5 - 20

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Sirtuin Inhibition : The compound may inhibit sirtuins, a family of proteins involved in cellular regulation and longevity.
  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown HDAC inhibitory activity, leading to altered gene expression profiles beneficial in cancer therapy.

Scientific Research Applications

The compound 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide is a novel chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, synthesizing findings from diverse sources.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that derivatives of oxadiazoles often exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have highlighted the ability of similar compounds to inhibit cancer cell proliferation. For instance, compounds with oxadiazole structures have shown promise as inhibitors of specific cancer pathways through molecular docking studies .
  • Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been explored through in silico studies, suggesting it may act as a 5-lipoxygenase inhibitor, which is critical in inflammatory processes .

Neuroscience

Research has indicated that the compound may interact with muscarinic receptors, specifically functioning as a selective M1 partial agonist. This interaction could have implications for treating neurological disorders such as Alzheimer's disease by enhancing cholinergic signaling .

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study conducted on a related oxadiazole derivative demonstrated significant tumor growth inhibition in xenograft models. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Effects

Research on structurally analogous compounds revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the unique structural features of the oxadiazole ring contribute to this activity .

Comparison with Similar Compounds

Research Implications and Gaps

  • Therapeutic Potential: The structural resemblance to p38 MAP kinase inhibitors suggests the target compound may share anti-inflammatory or antiproliferative activity. However, empirical data are needed to confirm this hypothesis.
  • Metabolic Considerations : The cyclopropyl group in the target compound may confer greater metabolic stability compared to fluorinated analogs, which are prone to oxidative defluorination .
  • Synthetic Challenges : Cyclopropane ring formation (target compound) vs. fluorination (patented analogs) could affect scalability and cost.

Q & A

Q. Methodology :

Incubation Setup : Use pooled human liver microsomes (0.5 mg/mL) with NADPH-regenerating system.

Time Points : Collect samples at 0, 5, 15, 30, and 60 minutes.

Analytical Method : LC-MS/MS to quantify parent compound depletion.

Data Interpretation : Calculate half-life (t1/2) and intrinsic clearance (Clint).

Q. Key Considerations :

  • Include positive controls (e.g., verapamil for high clearance).
  • Assess CYP450 isoform involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Basic: What synthetic routes are reported for analogous 1,2,4-oxadiazol-5-yl pyridinone derivatives?

Q. Synthesis Strategies :

  • Step 1 : Condensation of amidoximes with carboxylic acid derivatives under microwave irradiation (e.g., 120°C, 20 min) to form oxadiazole rings .
  • Step 2 : Coupling the oxadiazole intermediate with a pyridinone scaffold via nucleophilic substitution (e.g., using Cs2CO3 in DMF at room temperature) .

Example Table : Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Source
1Amidoxime + ethyl chloroacetate, MW75–85
2Cs2CO3, DMF, RT60–70

Advanced: How to address contradictions between in vitro potency and in vivo efficacy for this compound?

Q. Resolution Strategy :

Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution.

Metabolite Identification : Use high-resolution mass spectrometry to detect active/inactive metabolites.

Target Engagement Assays : Confirm target modulation in vivo (e.g., Western blot for downstream biomarkers).

Case Study : A structurally related oxadiazole prodrug showed poor in vivo activity due to rapid glucuronidation; modifying the N-substituent improved stability .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Q. Methods :

  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and pyridinone substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]<sup>+</sup> at m/z 434.1842).
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column and gradient elution .

Advanced: What computational strategies can optimize the compound’s selectivity for a target kinase?

Q. Approach :

Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on oxadiazole) and measure IC50 shifts.

Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs .

Example Finding : In a related study, replacing cyclopropyl with trifluoromethyl improved selectivity for JAK2 over JAK3 by 10-fold .

Basic: How to assess the compound’s solubility and formulation compatibility for in vivo studies?

Q. Protocol :

Solubility Screening : Test in PBS, DMSO, and PEG-400 at 25°C and 37°C.

Stability in Formulation : Incigate in 5% dextrose or 0.5% methylcellulose for 24 hours; monitor degradation via HPLC.

Pharmacokinetic (PK) Pilot Study : Administer via IV and oral routes in rodents to calculate Foral.

Advanced: What strategies mitigate off-target effects observed in cell-based assays?

Q. Mitigation Steps :

Counter-Screening : Test against panels of unrelated targets (e.g., CEREP panel).

Covalent Modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance specificity.

CRISPR Knockout Models : Validate target dependency by comparing effects in wild-type vs. gene-edited cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.